molecular formula C22H24N4O2S B3205085 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1040639-90-4

1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B3205085
CAS RN: 1040639-90-4
M. Wt: 408.5 g/mol
InChI Key: VKMGZCAMEGTAFN-UHFFFAOYSA-N
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Description

1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to exhibit promising therapeutic effects against various diseases, making it a subject of interest for researchers worldwide.

Mechanism of Action

The mechanism of action of 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is not yet fully understood. However, it is believed to exert its therapeutic effects by modulating specific molecular targets in the body. For instance, it has been found to inhibit the activity of certain enzymes and receptors involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and vary depending on the specific disease or condition being treated. Some of the known effects of this compound include the inhibition of tumor growth, the reduction of inflammation, and the modulation of neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone in lab experiments are numerous. This compound is relatively easy to synthesize, and its therapeutic effects have been well-documented in various studies. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which makes it challenging to design experiments that can accurately assess its therapeutic potential.

Future Directions

There are several future directions that researchers can explore regarding 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone. One of the most promising areas of research is the development of new derivatives of this compound that exhibit improved therapeutic properties. Additionally, researchers can also explore the potential of using this compound in combination with other drugs to enhance its therapeutic effects. Another area of research is to investigate the mechanism of action of this compound more thoroughly to gain a better understanding of its therapeutic potential.

Scientific Research Applications

The scientific research application of 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is diverse and extensive. This compound has been studied for its potential therapeutic effects against various diseases, including cancer, inflammation, and neurological disorders. It has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-2-28-18-7-5-17(6-8-18)20-9-10-21(24-23-20)25-11-13-26(14-12-25)22(27)16-19-4-3-15-29-19/h3-10,15H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMGZCAMEGTAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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